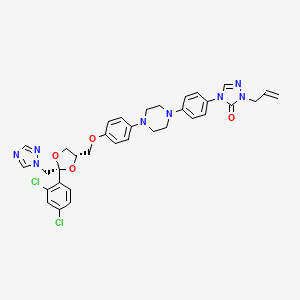
Des-(2-butyl) N-Allyl Itraconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(2-butyl) N-Allyl Itraconazole is a derivative of itraconazole, a triazole antifungal agent. This compound is primarily used in research and development, particularly in the field of pharmaceuticals. It is known for its fungicidal activity and is related to itraconazole, which is an orally active antimycotic structurally related to ketoconazole .
Preparation Methods
The synthesis of Des-(2-butyl) N-Allyl Itraconazole involves several steps, starting from itraconazole. The synthetic route typically includes the removal of the 2-butyl group and the introduction of an allyl group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Des-(2-butyl) N-Allyl Itraconazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .
Scientific Research Applications
Des-(2-butyl) N-Allyl Itraconazole has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its antifungal properties and potential use in treating fungal infections.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antifungal drugs.
Industry: Utilized in the quality control processes during the commercial production of itraconazole.
Mechanism of Action
The mechanism of action of Des-(2-butyl) N-Allyl Itraconazole is similar to that of itraconazole. It mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes. The azole nitrogen atoms in the chemical structure form a complex with the active site of the enzyme, leading to the disruption of ergosterol synthesis and, consequently, fungal cell membrane integrity .
Comparison with Similar Compounds
Des-(2-butyl) N-Allyl Itraconazole is unique due to the absence of the 2-butyl group and the presence of an allyl group. Similar compounds include:
Itraconazole: The parent compound, known for its broad-spectrum antifungal activity.
Ketoconazole: Another triazole antifungal agent, structurally related to itraconazole.
Fluconazole: A triazole antifungal with a different substitution pattern, leading to distinct pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their chemical structures, leading to variations in their pharmacological profiles and therapeutic applications .
Properties
Molecular Formula |
C34H34Cl2N8O4 |
|---|---|
Molecular Weight |
689.6 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-2-enyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C34H34Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h2-12,18,22-24,30H,1,13-17,19-21H2/t30-,34-/m0/s1 |
InChI Key |
NGLKZASPCDQQBB-NHZFLZHXSA-N |
Isomeric SMILES |
C=CCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
C=CCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
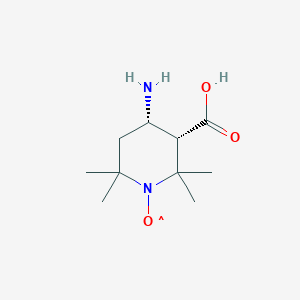
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
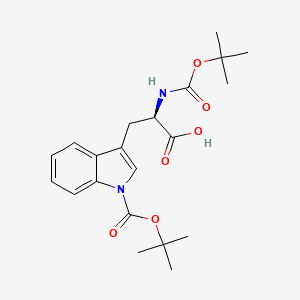

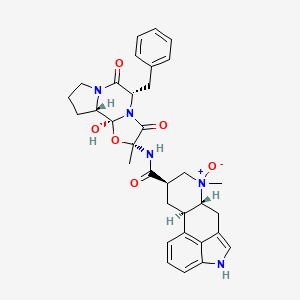
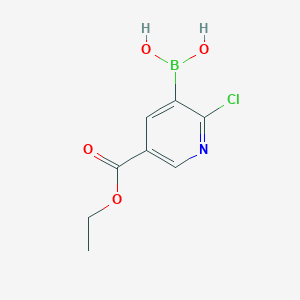
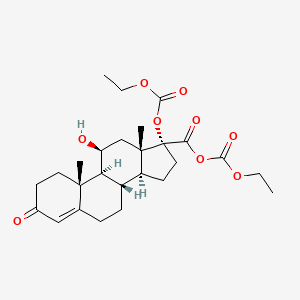
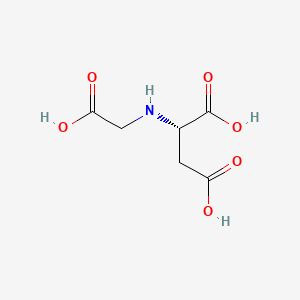
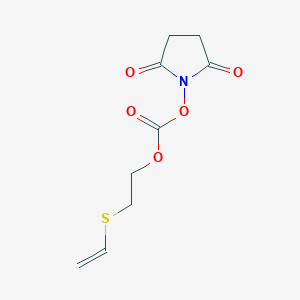
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
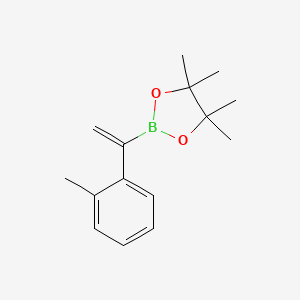
![(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
